1-Benzyl-4-tert-butyl-piperazine

Description

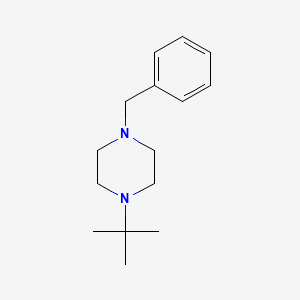

1-Benzyl-4-tert-butyl-piperazine (CAS 956-61-6, molecular formula C₁₅H₂₄N₂, molecular weight 232.36 g/mol) is a piperazine derivative featuring a benzyl group at the N1 position and a bulky tert-butyl group at the N4 position of the piperazine ring . The tert-butyl substituent introduces significant steric hindrance and lipophilicity, distinguishing it from simpler benzylpiperazine analogs. Applications of such compounds often include intermediates in drug synthesis, particularly for bioactive molecules like benzimidazoles or kinase inhibitors .

Properties

Molecular Formula |

C15H24N2 |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-benzyl-4-tert-butylpiperazine |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)17-11-9-16(10-12-17)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

InChI Key |

NGFMWJQBLQMURA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-tert-butyl-piperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 4-tert-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-tert-butyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine compounds with various functional groups.

Scientific Research Applications

1-Benzyl-4-tert-butyl-piperazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-tert-butyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and selectivity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents at the N1 and N4 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Piperazine Derivatives

*Estimated LogP values based on substituent contributions.

Key Observations :

- Steric Effects : The tert-butyl group creates steric hindrance, which may limit interactions with flat binding pockets but improve metabolic stability by shielding the piperazine ring .

- Electronic Effects : Electron-donating groups (e.g., methoxy in 1-(4-Methoxyphenyl)piperazine) reduce basicity of the piperazine nitrogen, whereas electron-withdrawing groups (e.g., nitro in ’s compound 7c) increase it, affecting protonation and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.